2'-Deoxycytidine

Vue d'ensemble

Description

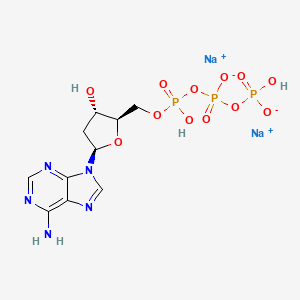

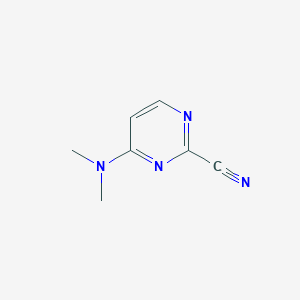

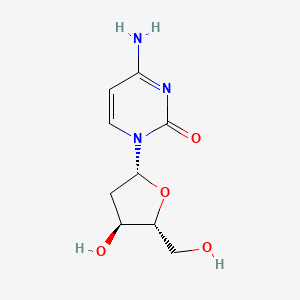

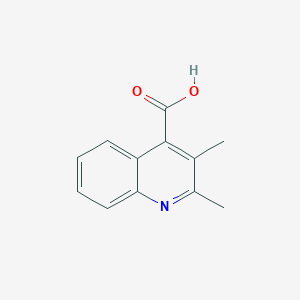

2’-Deoxycytidine is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA). It is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position . It can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor .

Synthesis Analysis

2’-Deoxycytidine forms dCTP upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases . It is the substrate for deoxycytidine deaminase (EC 3.5.4.14) which converts it into 2’-deoxyuridine .Molecular Structure Analysis

The molecular formula of 2’-Deoxycytidine is C9H13N3O4 . The average mass is 227.217 Da and the monoisotopic mass is 227.090607 Da .Chemical Reactions Analysis

2’-Deoxycytidine forms dCTP upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases . It is the substrate for deoxycytidine deaminase (EC 3.5.4.14) which converts it into 2’-deoxyuridine .Physical And Chemical Properties Analysis

The density of 2’-Deoxycytidine is 1.7±0.1 g/cm3. It has a boiling point of 497.6±55.0 °C at 760 mmHg. The vapour pressure is 0.0±2.9 mmHg at 25°C. The enthalpy of vaporization is 88.2±6.0 kJ/mol and the flash point is 254.8±31.5 °C .Applications De Recherche Scientifique

Cardiac Progenitor Differentiation

2’-Deoxycytidine (2-DC) is used to stimulate the expression of cardiac-specific genes and proteins, directing mesenchymal stem cells towards cardiomyogenic differentiation . In a study, human umbilical cord mesenchymal stem cells (UC-MSCs) were treated with 2-DC, which induced myogenic differentiation. The treated UC-MSCs were then transplanted into a rat model of myocardial infarction (MI), resulting in significant improvement in cardiac function .

Regeneration of Infarcted Myocardium

2-DC-treated UC-MSCs have been used in the regeneration of infarcted myocardium. The transplantation of these cells into the infarcted myocardium of a rat model showed significant homing in the infarcted myocardium compared to normal UC-MSCs . This resulted in improved cardiac systolic and diastolic functions and pumping ability .

Tissue Homeostasis Restoration

2-DC-treated UC-MSCs not only improve cardiac function but also restore tissue homeostasis . This suggests a better therapeutic option for the regeneration of cardiac tissue in the clinical setup .

Base Pairing Selectivity

A 2’-deoxycytidine derivative that tethers a phenyl moiety to the exocyclic amino group of cytosine linked through a ureido group has been investigated . This derivative compound is structurally similar to the carbamoylated DNA base lesions produced in cells. The modified dC formed the base pair with dG in the complementary strand .

Medical Technologies

The 2’-deoxycytidine derivatives provide insights into the pairing selectivity of carbamoylated cytosine lesions produced in cells, and suggest applications in medical technologies .

Molecular Biology Experiments

The 2’-deoxycytidine derivatives can be used in molecular biology experiments . They can help understand the effects of base modification on the properties of base pairing .

Synthesis of Supramolecular Network of DNA Strands

The 2’-deoxycytidine derivatives can be used in the synthesis of a supramolecular network of DNA strands . This can help in the development of new materials and devices at the nanoscale .

Metabolic Pathway Analysis

5-ethynyl 2’-deoxycytidine (EdC) and its conversion to 5-ethynyl 2’-deoxyuridine (EdU) can be used for the analysis of metabolic pathways in cells . This technique provides a new way to study the metabolism of cytidine and its derivatives .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883620 | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Deoxycytidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

870 mg/mL | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2'-Deoxycytidine | |

CAS RN |

951-77-9, 56905-41-0 | |

| Record name | Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2'-deoxy-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056905410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxecitine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W860991D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 210 °C | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2'-Deoxycytidine itself primarily serves as a substrate for cellular kinases, ultimately being phosphorylated to deoxycytidine triphosphate (dCTP). dCTP is then incorporated into DNA by DNA polymerases during replication. []

A: 5-aza-2'-deoxycytidine (decitabine) is a cytidine analog that acts as a potent inhibitor of DNA methyltransferases (DNMTs). [, , , , ] It is incorporated into DNA and forms a covalent bond with DNMTs, leading to their depletion and subsequent DNA demethylation. [] 2'-Deoxycytidine can reverse the effects of 5-aza-2'-deoxycytidine by competing for phosphorylation and incorporation into DNA. []

ANone: Yes, 5-aza-2'-deoxycytidine has been shown to influence the expression of various genes, including:

- Tumor Necrosis Factor (TNF) Receptors: It increases the expression of TNFR1, sensitizing melanoma cells to TNF-induced apoptosis. []

- p16INK4A: Demethylation of the p16INK4A gene by 5-aza-2'-deoxycytidine can downregulate vascular endothelial growth factor (VEGF) expression in lung cancer cells. []

- KIP Family Cyclin-Dependent Kinase Inhibitors: 5-aza-2'-deoxycytidine can activate the p57 gene in gastric cancer cells, potentially by reversing promoter methylation. []

- Major Histocompatibility Complex Class I-Related Molecules A (MICA): 5-aza-2'-deoxycytidine can upregulate MICA expression in hepatoma cells, possibly through a DNA damage-dependent mechanism. []

A:

- Spectroscopic data: Nuclear magnetic resonance (NMR) studies have been conducted to analyze the conformation of 2'-deoxycytidine in solution, particularly the syn-anti equilibrium. []

A: 2'-deoxycytidine is relatively stable compared to its analog, 5-aza-2'-deoxycytidine, which is known to decompose in aqueous solutions. [] The stability of 2'-deoxycytidine under specific conditions would require further investigation.

A: 2'-deoxycytidine is primarily phosphorylated by 2'-deoxycytidine kinase to form dCMP, which enters the nucleotide pool and can be further phosphorylated to dCTP for DNA synthesis. []

A: Deficiency in 2'-deoxycytidine kinase activity is a major determinant of resistance to nucleoside analogs, such as 2-chloro-2'-deoxyadenosine (CldAdo) and potentially to 2'-deoxycytidine itself. []

ANone: Various analytical methods are employed to characterize and quantify 2'-deoxycytidine, including:

- High-performance liquid chromatography (HPLC): Used to separate and quantify 2'-deoxycytidine and its analogs in biological samples. [, , ]

- Mass spectrometry (MS): Employed in conjunction with HPLC to identify and quantify 2'-deoxycytidine and its metabolites. [, ]

- NMR spectroscopy: Used to analyze the structure and conformation of 2'-deoxycytidine in solution. []

- Immunoaffinity chromatography: Utilized to isolate and concentrate specific 2'-deoxycytidine adducts formed during lipid peroxidation. []

ANone: Specific information regarding the environmental impact and degradation of 2'-deoxycytidine is limited. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.

A: The choice of alternative or substitute for 2'-deoxycytidine depends on the specific application. Other naturally occurring nucleosides like thymidine or cytidine, or synthetic analogs with modified structures and properties, might be considered. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)